molecular formula C₄H₄D₃Na₂O₄P B138133 3-(Hydroxymethylphosphinyl)propionic acid CAS No. 15090-23-0

3-(Hydroxymethylphosphinyl)propionic acid

Cat. No. B138133
CAS RN: 15090-23-0
M. Wt: 152.09 g/mol
InChI Key: QXFUBAAEKCHBQY-UHFFFAOYSA-N
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Description

3-(Hydroxymethylphosphinyl)propionic acid is a phosphorus-containing organic compound that is structurally related to carboxylic acids and phosphonic acids. It is an analogue of 3-hydroxypropionic acid (3-HP), which is a valuable platform chemical with a wide range of applications, including the synthesis of novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials . The compound is of interest due to its potential biological activity and its use as an intermediate in the synthesis of other aminoalkylphosphorus acids .

Synthesis Analysis

The synthesis of related phosphorus compounds has been explored in various studies. For instance, alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid have been synthesized from diethyl but-3-enylphosphonate using a method for the alpha-halogenation of alkylphosphonates . Aminoalkyl-H-phosphinic acids, which are structurally similar to 3-(Hydroxymethylphosphinyl)propionic acid, have been synthesized via the phospha-Mannich reaction of a P–H precursor, an aldehyde, and an amine . Additionally, 3-hydroxypropionic acid has been produced directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803, demonstrating the potential for biosynthetic pathways .

Molecular Structure Analysis

The molecular structure of aminoalkyl-H-phosphinic acids, which are related to 3-(Hydroxymethylphosphinyl)propionic acid, has been investigated, with X-ray solid-state structures of seventeen aminoalkyl-phosphinic acids determined . These studies provide insights into the molecular configuration and potential reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of phosphorus-containing acids has been explored in various contexts. For example, aminoalkyl-H-phosphinic acids have been used in P–H bond oxidation and addition to double bonds, as well as in selective amine deprotection . The synthesis of 3-hydroxy acids from ketones and carboxylic acids using lithium naphthalenide has been reported, with subsequent reactions yielding unsaturated carboxylic acids and γ-butyrolactones .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 3-(Hydroxymethylphosphinyl)propionic acid are not provided, related compounds such as 3-hydroxypropionic acid have been described as nonchiral organic acids with potential for biological production using recombinant strains of bacteria . The solubility of phosphino amino acids in water has been noted to increase with the number of hydrophilic groups .

Scientific Research Applications

Application Summary

3-Hydroxypropionic acid (3HP) is a valuable platform chemical for producing high added-value chemicals like 1,3-propanediol, acrylic acid, acrylamide, and bioplastics. Its biological production is primarily studied using renewable resources such as glycerol and glucose .

Methods of Application

Researchers have identified biochemical pathways and enzymes involved in converting these carbon sources to 3HP. Metabolic engineering and synthetic biology have been employed to improve production yields, with process configurations proposed for better conversion rates .

Results

The efforts have led to the production of up to 83.8 g/L 3HP from renewable resources. A system converting 3-hydroxypropionitrile to 3HP through whole-cell catalysis resulted in 184.7 g/L 3HP .

Biosynthesis Pathways in Bacteria

Application Summary

3HP represents an economically important compound derived from renewable biomass. Bacterial production of 3HP has been explored, focusing on host strains like Escherichia coli and Klebsiella pneumoniae .

Methods of Application

The study outlines metabolic pathways, key enzymes, and challenges in high-level production. Strategies include rewiring metabolic networks, alleviating metabolite toxicity, and dynamic control of cell size and density .

Results: The review suggests growth-promoting strategies such as fermentation condition optimization, gene circuit construction, and enzyme overexpression to enhance cell growth and 3HP production .

Intermediate for Synthetic Organic Products

Methods of Application: The compound is used in synthetic pathways to produce derivatives that are further utilized in different chemical processes .

Results: The use of this intermediate facilitates the preparation of a range of synthetic organic products, showcasing its versatility in organic synthesis .

Production of Biodegradable Plastics

Application Summary

3HP is used in the microbial synthesis of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic. This process is considered green and sustainable .

Methods of Application: Microbial synthesis involves the use of microorganisms to convert biomass into 3HP, which is then polymerized to form P-3HP .

Results: This application provides a sustainable alternative for plastic production, reducing reliance on fossil fuels and contributing to environmental conservation .

CO2 Assimilation Pathway

Methods of Application: Microbial metabolic engineering is used to harness these pathways for the bioproduction of chemicals from CO2 .

Results: This approach offers a promising frontier in sustainable chemical production, utilizing CO2 as a raw material .

Platform Chemical for Bulk Chemicals

Methods of Application: The production involves biotechnological processes using renewable biomass as the starting material .

Results: The bioproduction of 3HP from biomass not only provides an eco-friendly alternative but also aligns with the goals of sustainable development .

HPLC Separation of Polar Pesticides

Methods of Application: The compound may serve as a mobile phase additive or a derivatization agent to improve the separation and detection of polar pesticides in complex matrices .

Results: This application enhances the analytical capabilities of HPLC, allowing for more accurate quantification and identification of pesticide residues in environmental and food samples .

Coenzyme B12 Synthesis Gene Donor

Methods of Application: These bacteria can be used to transfer B12 synthesis genes to model organisms like Escherichia coli, enhancing their metabolic capabilities .

Results: The transfer of these genes allows for the engineered production of vitamin B12, which has significant implications for nutritional supplements and food fortification .

CO2-Based Manufacturing of Chemicals

Methods of Application: Microbial metabolic engineering can exploit these pathways to convert CO2 into valuable chemicals, using 3-(Hydroxymethylphosphinyl)propionic acid as an intermediate .

Results: This innovative approach could lead to sustainable production methods that utilize CO2, a greenhouse gas, as a raw material, thereby contributing to carbon recycling and reduction strategies .

Production of Acrylates

Methods of Application: The acid can be obtained through various synthetic routes, such as base-induced hydration of acrylic acid followed by reacidification, or hydrolysis of propiolactone .

Results: The production of acrylates from 3-(Hydroxymethylphosphinyl)propionic acid represents a bio-derived alternative to traditional petrochemical processes, aligning with sustainable development goals .

Environmental Monitoring of Pesticide Residues

Methods of Application: The compound is part of a specific, targeted method for the determination of these herbicides and their metabolites in agricultural products like soybean extracts using UPLC-MS/MS (Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry) .

Results: This method allows for the monitoring of compliance with maximum residue levels (MRLs) and tolerances, ensuring food safety and environmental protection .

Gene Donor for Metabolic Engineering

Methods of Application: Genes responsible for the biosynthesis of 3-(Hydroxymethylphosphinyl)propionic acid are transferred to other microorganisms to improve their metabolic pathways for the production of vitamin B12 .

Results: This genetic transfer has significant implications for the production of nutritional supplements and the fortification of food with vitamin B12 .

properties

IUPAC Name

3-[hydroxy(methyl)phosphoryl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFUBAAEKCHBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864553
Record name 3-(Hydroxymethylphosphinyl)propanoic acid
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Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethylphosphinyl)propionic acid

CAS RN

15090-23-0
Record name 3-Methylphosphinicopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15090-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylphosphinicopropionic acid
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Record name 3-(Hydroxymethylphosphinyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethylphosphinoyl)propionic acid
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Record name 3-(HYDROXYMETHYLPHOSPHINYL)PROPIONIC ACID
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Synthesis routes and methods

Procedure details

Hydrolysis of Dibutyl Carboxyethylmethylphosphinate 528 g (2 mol) of the dibutyl carboxyethylmethylphosphinate obtained according to Example 4 are charged to a 1 l five-neck flask fitted with thermometer, reflux condenser, high-speed stirrer and dropping funnel. At 160° C., 500 ml of water are metered in over 4 h and a butanol-water mixture is distilled off. 281 g of butanol are obtained, which corresponds to 95% of theory. The distillatively removed butanol is re-used to esterify the methylphosphonous acid. 300 g of carboxyethylmethylphosphinic acid are obtained as a white solid having a melting point of about 95° C. and a 31P NMR purity of >97%.
[Compound]
Name
Dibutyl Carboxyethylmethylphosphinate
Quantity
528 g
Type
reactant
Reaction Step One
[Compound]
Name
dibutyl carboxyethylmethylphosphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
32
Citations
C Jansen, I Schuphan, B Schmidt - Weed Science, 2000 - cambridge.org
Nomenclature: GA, glufosinate (racemic mixture); DGA, D-glufosinate; LGA, L-glufosinate; MHB, 2-hydroxy-4-(hydroxymethylphosphinyl) butanoic acid (racemic mixture); MPA, 2-(…
Number of citations: 31 www.cambridge.org
BP Müller, A Zumdick, I Schuphan… - Pest Management …, 2001 - Wiley Online Library
The metabolism of the herbicide glufosinate‐ammonium was investigated in heterotrophic cell suspension and callus cultures of transgenic (bar‐gene) and non‐transgenic sugarbeet (…
Number of citations: 49 onlinelibrary.wiley.com
AE Smith, MB Belyk - 1989 - Wiley Online Library
Field plots on clay at Regina and Indian Head, and on clay loam at White City, Sask., were treated with glufosinate‐ammonium (the ammonium salt of DL‐homoalanin‐4‐…
Number of citations: 26 acsess.onlinelibrary.wiley.com
AE Smith - Journal of Agricultural and Food Chemistry;(USA) - osti.gov
The degradation of 2 {mu}g/g ({sup 14}C)glufosinate (DL-homoalan-4-ylmethylphosphinic acid) was studied in clay, clay loam, and sandy loam soils at 85% field capacity and at 20{…
Number of citations: 0 www.osti.gov
G Ricci, C Fidalgo-Illesca, A Francini, A Raffaelli… - Plant Growth …, 2023 - Springer
Fragaria vesca L. (cv. Annabelle) plants were cultivated in hydroponic system and treated for 28 days with control (Hoagland solution), 1 mg L −1 of Cd, 10 µg L −1 of glufosinate …
Number of citations: 0 link.springer.com
J Xu, K Zhang, H Cao, H Li, F Cheng… - Biocatalysis and …, 2021 - Taylor & Francis
2-Oxo-4-(hydroxymethylphosphinyl) butyric acid (PPO) is an important precursor compound for the broad-spectrum herbicide l-glufosinate (L-PPT). In this study, the gene of d-amino …
Number of citations: 10 www.tandfonline.com
G Ricci, C Fidalgo-Illesca, A Francini, A Raffaelli… - 2023 - researchsquare.com
Fragaria vesca L. cv. Annabelle plants were cultivated in hydroponic system and treated for 28 days with control (Hoagland solution), 1 mg L− 1 of Cd, 10 µg L− 1 of glufosinate …
Number of citations: 2 www.researchsquare.com
HK Takano, FE Dayan - Pest Management Science, 2020 - Wiley Online Library
Glufosinate is a key herbicide to manage glyphosate‐resistant weeds mainly because it is a broad‐spectrum herbicide, and transgenic glufosinate‐resistant crops are available. …
Number of citations: 141 onlinelibrary.wiley.com
AE Smith - Journal of Agricultural and Food Chemistry, 1989 - ACS Publications
The degradation of 2 µg/g [14C] glufosinate (DL-homoalan-4-ylmethylphosphinic acid) was studied in clay, clay loam, and sandy loam soils at 85% field capacityand at 20 C. Over a 4-…
Number of citations: 46 pubs.acs.org
W Liu, J Ye, M Jin - Journal of agricultural and food chemistry, 2009 - ACS Publications
Chirality exists extensively in nature. Synthetic chiral plant growth regulators and other pesticides usually behave enantioselectively in phyto-biochemical processes. Chiral plant growth …
Number of citations: 104 pubs.acs.org

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